AS19 is synthesized for research purposes and is available through various chemical suppliers, including Tocris Bioscience. Its CAS number is 1000578-26-6, and it is recognized under PubChem CID 23642275. The compound's molecular formula is CHN, with a molecular weight of approximately 283.41 g/mol .
The synthesis of (2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin involves several key steps that typically include the formation of the tetralin core and the introduction of the trimethylpyrazole and dimethylamino groups. Although specific synthetic routes for AS19 are not extensively detailed in available literature, insights can be drawn from related compounds.
These steps may require specific conditions such as temperature control, solvent selection (e.g., ethanol or DMSO), and purification processes to achieve high yields and purity levels .
The molecular structure of (2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin features a complex arrangement that includes:
AS19 participates in several chemical reactions primarily related to its interactions with serotonin receptors. As a selective agonist for the 5-HT7 receptor, it influences downstream signaling pathways associated with neurotransmitter release and neuronal excitability.
The mechanism of action for (2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin primarily involves its role as a 5-HT7 receptor agonist. Upon binding to this receptor subtype:
Research indicates that AS19 can enhance memory consolidation and has potential therapeutic implications for cognitive deficits associated with various neurological conditions .
The physical and chemical properties of AS19 are crucial for understanding its behavior in biological systems:
These properties facilitate its use in laboratory settings for various experimental applications.
(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin has several scientific applications:
(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin (commonly designated AS-19) is a potent and selective agonist of the serotonin 5-HT7 receptor (5-HT7R), a Gs protein-coupled receptor (GPCR). AS-19 exhibits high binding affinity for human 5-HT7 receptors, with a reported IC50 of 0.83 nM and a Ki of 0.6 nM in radioligand binding assays using [³H]LSD as the tracer ligand [1] [6]. Its agonistic activity is stereospecific, with the (2S)-enantiomer demonstrating significantly higher efficacy than the (2R)-form [1].
AS-19 stabilizes the active conformational state of 5-HT7R, triggering GDP/GTP exchange on the Gαs subunit. This induces adenylyl cyclase activation and subsequent elevation of intracellular cyclic AMP (cAMP). The compound acts as a full agonist at 5-HT7R, with potency comparable to endogenous serotonin (5-HT) but greater selectivity [3] [6]. Notably, AS-19’s tetralin scaffold and dimethylamino group are critical for optimal receptor interaction, facilitating hydrogen bonding and hydrophobic interactions within the orthosteric binding pocket [6].
Table 1: Binding and Functional Activity of AS-19 at 5-HT7 Receptors
Parameter | Value | Assay System | Radioligand/Stimulus |
---|---|---|---|
IC50 (Binding) | 0.83 ± 0.05 nM | Human 5-HT7-transfected cells | [³H]LSD |
Ki (Binding) | 0.60 ± 0.10 nM | Human 5-HT7 membranes | [³H]LSD |
EC50 (cAMP Production) | 3.1 ± 0.4 nM | Rat hippocampal neurons | 5-HT (10 µM) |
Functional Efficacy | Full Agonist | Guinea pig ileum / Recombinant cells | -- |
AS-19 demonstrates exceptional selectivity (>100-fold) for 5-HT7R over other serotonergic receptors, a key feature underpinning its utility as a pharmacological tool. Critical profiling data reveal:
Table 2: Selectivity Profile of AS-19 Across Serotonergic Receptors
Receptor Subtype | Ki (nM) of AS-19 | Selectivity Ratio (vs. 5-HT7R) |
---|---|---|
5-HT7 | 0.6 | 1.0 (Reference) |
5-HT1D | 6.6 | 11.0 |
5-HT1A | 89.7 | 149.5 |
5-HT5A | 98.5 | 164.2 |
5-HT2C | 91.0 | 151.7 |
5-HT2A | 626 | 1,043 |
5-HT1B | 490 | 816.7 |
5-HT6 | 1,571 | 2,618 |
5-HT3 | >10,000 | >16,667 |
Functional assays confirm this selectivity:
Beyond canonical Gαs/cAMP signaling, AS-19 modulates 5-HT7R coupling to alternative pathways, highlighting ligand-directed signaling bias:
Table 3: Signaling Pathways Activated by AS-19 via 5-HT7 Receptors
Pathway | Effector Molecules | Biological Outcome | Tissue/Cell Type |
---|---|---|---|
Gαs/AC/cAMP | Adenylyl cyclase, PKA, CREB | Neuronal excitability; Memory consolidation | Hippocampus, Cortex |
Gα12/Rho GTPase | RhoA, ROCK, Cdc42 | Cytoskeletal reorganization; Neurite growth | Cortical neurons |
PKA-Modulated Ion Channels | HCN channels, K⁺ channels | Membrane hyperpolarization; Firing rate modulation | DRG neurons, Thalamus |
ERK Phosphorylation | Ras/Raf/MEK/ERK cascade | Gene expression; Synaptic plasticity | Hippocampal neurons |
This signaling versatility enables AS-19 to differentially regulate physiological processes:
Concluding Remarks
(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-YL)-2-(dimethylamino)tetralin (AS-19) stands as a chemically refined tool for 5-HT7 receptor research. Its high binding affinity (sub-nanomolar), exceptional selectivity over other serotonergic targets, and biased agonism toward Gs/cAMP and Gα12 pathways enable precise dissection of 5-HT7R functions in cognition, pain, and circadian rhythms [1] [3] [7]. Future studies leveraging AS-19’s pharmacological profile will continue to elucidate the therapeutic potential of 5-HT7R modulation.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7